Theophylline, 8-(p-chloroanilino)-
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Overview
Description
Theophylline, 8-(p-chloroanilino)- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(p-chloroanilino)- typically involves the reaction of theophylline with p-chloroaniline. One common method involves the use of N-chlorosuccinimide as a chlorinating agent to substitute chlorine for hydrogen at the 8th position of theophylline . This method is environmentally friendly and yields a high-purity product.
Industrial Production Methods
Industrial production of Theophylline, 8-(p-chloroanilino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of non-toxic reagents and water as a solvent makes the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(p-chloroanilino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium persulfate.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Sodium persulfate in the presence of heat.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
Oxidation: The major products include various oxidized derivatives of theophylline.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Theophylline, 8-(p-chloroanilino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating respiratory diseases and other conditions.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
Theophylline, 8-(p-chloroanilino)- exerts its effects primarily through inhibition of phosphodiesterase enzymes and blocking adenosine receptors . This leads to increased levels of cyclic AMP in cells, resulting in bronchodilation and other physiological effects. The compound also activates histone deacetylase, which has anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily for respiratory diseases.
8-Chlorotheophylline: Another derivative with similar applications.
Uniqueness
This modification allows for more diverse chemical reactions and potential therapeutic uses compared to its parent compound .
Properties
CAS No. |
5434-62-8 |
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Molecular Formula |
C13H12ClN5O2 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
8-(4-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,16,17) |
InChI Key |
GYRLUTTZCNHKNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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